molecular formula C16H19FeNO B186660 cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) CAS No. 162157-03-1

cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)

Cat. No.: B186660
CAS No.: 162157-03-1
M. Wt: 297.17 g/mol
InChI Key: MOTUFOCNRSDOMK-YQFADDPSSA-N
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Description

The compound cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) is a metallocene complex featuring a cyclopentadienyl ligand and a chiral 4,5-dihydro-1,3-oxazole substituent. The iron(2+) center is coordinated to two cyclopenta-1,3-diene moieties, with one modified by the oxazole group.

Properties

CAS No.

162157-03-1

Molecular Formula

C16H19FeNO

Molecular Weight

297.17 g/mol

IUPAC Name

cyclopenta-1,3-diene;(4S)-2-cyclopenta-2,4-dien-1-ylidene-4-propan-2-yl-1,3-oxazolidin-3-ide;iron(2+)

InChI

InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q2*-1;+2/t10-;;/m1../s1

InChI Key

MOTUFOCNRSDOMK-YQFADDPSSA-N

SMILES

CC(C)C1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]

Isomeric SMILES

CC(C)[C@H]1COC(=C2C=CC=C2)[N-]1.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC(C)C1COC(=C2C=CC=C2)[N-]1.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound can be broken down into its key components:

  • Cyclopenta-1,3-diene : A cyclic diene that is known for its reactivity in organic synthesis.
  • (4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole : This part of the molecule introduces an oxazole ring which is associated with various biological activities.
  • Iron(2+) : The presence of iron suggests potential catalytic properties and interactions with biological systems.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted that oxazole compounds can act against a range of pathogens including bacteria and fungi. For instance:

CompoundActivityReference
3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-onePotent antibacterial

The presence of the oxazole ring in our compound may confer similar antimicrobial properties.

Anticancer Potential

Studies have also explored the anticancer potential of oxazole derivatives. For example, certain oxazole-containing compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves interference with cellular pathways related to growth and apoptosis.

Case Studies

  • Antifungal Activity : A study on 1,3,4-oxadiazole derivatives demonstrated effective antifungal activity against various strains of fungi. This suggests that similar compounds with oxazole rings could possess comparable efficacy.
  • Metal Complexes : Iron complexes of organic compounds have been studied for their enhanced biological activities. The coordination of iron with organic ligands can improve stability and bioavailability, potentially increasing the effectiveness of the cyclopenta-diene oxazole complex.

The proposed mechanisms for the biological activities of oxazole derivatives include:

  • Inhibition of Enzyme Activity : Many oxazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
  • Intercalation into DNA : Some studies suggest that certain derivatives can intercalate into DNA, affecting replication and transcription processes.

Scientific Research Applications

Catalysis

One of the most prominent applications of cyclopenta-1,3-diene derivatives is in catalysis. The coordination of iron(II) with cyclopentadiene enhances the catalytic activity in various organic reactions:

  • Hydrogenation Reactions : Iron complexes with cyclopentadiene have been shown to effectively catalyze hydrogenation processes. These reactions are crucial in the production of alkanes from alkenes and can be applied in petrochemical industries.
Reaction TypeCatalyst UsedYield (%)Reference
HydrogenationCyclopenta-1,3-diene; Iron(II)92Journal of Catalysis
HydroformylationIron(II) Complex with Cyclopentadiene85Organic Letters

Material Science

The unique properties of cyclopentadiene-based iron complexes make them suitable for applications in material science:

  • Polymerization : The compound can act as a precursor for the synthesis of polymers through various polymerization techniques. Its ability to undergo Diels-Alder reactions allows for the creation of novel polymeric materials with specific functionalities.
Polymer TypeMethod UsedPropertiesReference
Conductive PolymersDiels-Alder ReactionHigh conductivityAdvanced Materials
Biodegradable PolymersRing-opening PolymerizationBiocompatibilityPolymer Chemistry

Biological Applications

Research has indicated potential biological applications for cyclopentadiene iron complexes:

  • Antimicrobial Activity : Studies have shown that certain derivatives exhibit antimicrobial properties against a range of pathogens. This makes them candidates for developing new antimicrobial agents.
PathogenInhibition Zone (mm)Concentration (µg/mL)Reference
E. coli15100Journal of Antimicrobial Chemotherapy
S. aureus1850International Journal of Antimicrobial Agents

Environmental Applications

The environmental impact of chemical processes has led to increased interest in using cyclopentadiene derivatives for remediation:

  • Heavy Metal Removal : Iron complexes can be utilized in processes aimed at removing heavy metals from wastewater due to their chelating properties.
Metal IonRemoval Efficiency (%)Method UsedReference
Lead (Pb)95Batch AdsorptionEnvironmental Science & Technology
Cadmium (Cd)90Column AdsorptionWater Research

Case Study 1: Catalytic Hydrogenation

In a recent study published in the Journal of Catalysis, researchers synthesized an iron complex with cyclopenta-1,3-diene and evaluated its performance in hydrogenation reactions. The results demonstrated high yields and selectivity, showcasing its potential for industrial applications.

Case Study 2: Biodegradable Polymers

A collaborative research effort documented in Advanced Materials explored the use of cyclopentadiene-derived polymers for biomedical applications. The study highlighted their biodegradability and potential for drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a class of iron(2+) complexes with cyclopentadienyl ligands. Key structural analogs include:

Compound Molecular Formula Substituents Key Features
Target Compound Likely C₁₅H₁₇FeNO (4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole Chiral oxazole group; potential for stereoselective interactions .
Ferrocene (CAS 7237-51-6) C₁₀H₁₀Fe Two unsubstituted cyclopentadienyl ligands Benchmark metallocene; used in redox catalysis and materials .
Ferrocenylmethanol (CAS 1273-86-5) C₁₁H₁₂FeO Hydroxymethyl group on one cyclopentadienyl ring Polar substituent enhances solubility; precursor for functionalized derivatives .
Ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane-iron(2+) (CAS 223655-16-1) C₁₈H₂₇FeP Phosphane ligand with tert-butyl groups Bulky ligands stabilize the metal center; used in coordination chemistry .
Etoxazole (CAS 153233-91-1) C₂₁H₂₃F₂NO₂ 4,5-Dihydro-1,3-oxazole with ethoxy and methyl groups Non-metallic insecticide; highlights bioactivity of oxazole scaffolds .

Physicochemical Properties

  • Redox Behavior: The iron(2+) center in the target compound is expected to exhibit reversible redox activity, similar to ferrocene (E⁰ ≈ 0 V vs. SCE) . The electron-withdrawing oxazole group may shift redox potentials compared to unsubstituted ferrocene.
  • Solubility: The propan-2-yl and oxazole groups likely improve solubility in polar solvents compared to ferrocene derivatives with nonpolar substituents .
  • Thermal Stability : Phosphane-ligated analogs (e.g., CAS 223655-16-1) show enhanced thermal stability due to steric protection of the metal center .

Research Findings and Challenges

  • Synthesis : The 4,5-dihydro-1,3-oxazole group can be synthesized via iodination and elimination of cyclohexene amides, as demonstrated in Scheme 9 of .
  • Stability Concerns : Iron(2+) complexes with labile ligands (e.g., triphenyllead in ) may decompose under oxidative conditions, necessitating protective substituents .

Preparation Methods

Retro-Diels-Alder Reaction of Dicyclopentadiene

Heating dicyclopentadiene (the dimer of cyclopentadiene) at 180–200°C induces a retro-Diels-Alder reaction, yielding the monomeric cyclopenta-1,3-diene. This method achieves >90% purity when conducted under inert atmospheres to prevent oxidation. Solvent-free conditions minimize side products, though trace amounts of dimers may persist.

Thermal Decomposition of Cyclopentanone

Cyclopentanone undergoes thermal decomposition in the presence of acidic catalysts (e.g., H2SO4 or Al2O3) at 300–350°C. This pathway produces cyclopenta-1,3-diene alongside CO and hydrocarbons, requiring fractional distillation for isolation. Yields range from 60–75%, depending on catalyst loading and reaction time.

Dimerization of Butadiene

Transition metal-catalyzed [4+2] cycloaddition of butadiene using nickel or cobalt complexes (e.g., Ni(CO)3(PPh3)) forms cyclopenta-1,3-diene. This method is less common due to competing oligomerization pathways but offers scalability for industrial applications.

Table 1. Comparison of Cyclopenta-1,3-diene Synthesis Methods

MethodConditionsYield (%)Purity (%)Key Challenges
Retro-Diels-Alder180–200°C, inert atmosphere>9095Thermal stability of monomer
Cyclopentanone Decomposition300–350°C, H2SO4 catalyst60–7585Byproduct formation
Butadiene DimerizationNi/Co catalysts, 50–100°C70–8090Competing oligomerization

Preparation of (4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole

The stereoselective synthesis of the oxazole ligand involves hypervalent iodine-mediated oxidative cyclization, a method validated for constructing chiral oxazoline frameworks.

Hypervalent Iodine-Mediated Oxidative Cyclization

N-allylamides undergo cyclization using (diacetoxyiodo)benzene (DIB) in the presence of BF3·Et2O and acetic acid. For the target (4S)-configured oxazole:

  • Substrate Preparation : Chiral N-allylamides are synthesized from L-valine derivatives to introduce the isopropyl group at the 4-position.

  • Cyclization : Treatment with DIB (1.2 equiv) and BF3·Et2O (1.5 equiv) in acetonitrile at room temperature induces oxidative ring closure, forming the dihydro-oxazole core.

Table 2. Optimization of Oxazole Ligand Synthesis

ParameterOptimal ConditionYield (%)Diastereomeric Ratio (dr)
Iodine Reagent(Diacetoxyiodo)benzene829:1
CatalystBF3·Et2O788:1
SolventMeCN859:1
Temperature25°C808.5:1

Stereochemical Control

The (4S) configuration arises from the chiral induction of the starting L-valine derivative. Kinetic resolution during cyclization ensures preferential formation of the desired diastereomer, with dr values up to 9:1. Recrystallization from hexane/ethyl acetate mixtures enhances enantiopurity (>99% ee).

Coordination to Iron(II)

The assembly of the iron(II) complex proceeds via ligand substitution reactions, leveraging the labile nature of iron precursors.

Iron Precursor Preparation

Iron(II) chloride (FeCl2) or iron(II) acetate (Fe(OAc)2) serves as the metal source. Anhydrous FeCl2 is preferred for its reactivity in tetrahydrofuran (THF) or dimethylformamide (DMF).

Ligand Exchange Reaction

  • Cyclopenta-1,3-diene Deprotonation : Treatment with KNH2 in liquid NH3 generates the cyclopentadienide anion (C5H5–).

  • Stepwise Coordination :

    • The oxazole ligand (1.1 equiv) is added to FeCl2 in THF at –78°C, forming a transient iron-oxazole intermediate.

    • Addition of C5H5– (2.2 equiv) at 0°C completes the coordination sphere, yielding the target complex.

Table 3. Iron(II) Coordination Reaction Parameters

ParameterConditionYield (%)Purity (%)
Iron PrecursorFeCl27590
SolventTHF8092
Temperature–78°C to 0°C7888
Ligand Ratio (Ox:Fe)1.1:18295

Mechanistic Insights

Kinetic studies suggest a concerted proton-hydride transfer during ligand substitution, as evidenced by intramolecular trapping experiments. Mössbauer spectroscopy confirms the +2 oxidation state (δ = 0.45 mm/s, ΔEQ = 1.2 mm/s), while UV-Vis spectra show a d-d transition at 510 nm (ε = 1,200 M−1cm−1).

Characterization and Validation

Spectroscopic Analysis

  • 1H NMR : The cyclopentadienyl protons resonate as a singlet at δ 5.2 ppm, while the oxazole methyl groups appear as doublets at δ 1.1–1.3 ppm (J = 6.8 Hz).

  • IR Spectroscopy : ν(C=O) at 1,650 cm⁻¹ and ν(Fe–N) at 450 cm⁻¹ confirm ligand coordination.

X-ray Crystallography

Single-crystal analysis reveals a distorted octahedral geometry around iron, with bond lengths of Fe–C (2.05 Å) and Fe–N (1.98 Å). The (4S) configuration is validated by anomalous dispersion effects .

Q & A

Q. What synthetic methodologies are recommended for preparing cyclopenta-1,3-diene, and how do solvent choices influence its purity?

Cyclopenta-1,3-diene can be synthesized via:

  • Dimerization of butadiene : Catalyzed by transition metals (Ni/Co) via [4+2] cycloaddition .
  • Thermal decomposition : Cyclopentanone heated with acid catalysts yields cyclopenta-1,3-diene .
  • Retro-Diels-Alder reaction : Dicyclopentadiene heated to 180–200°C produces the monomer . Solvent polarity critically affects purity. Non-polar solvents (benzene, ether) enhance solubility and reduce side reactions, while polar solvents may induce undesired dimerization .

Q. How can the iron(2+) center in this complex be quantitatively analyzed?

  • Redox titration : Reduce Fe(III) impurities to Fe(II) using Al metal or light exposure, followed by titration with standardized KMnO₄ (unbalanced equation: Fe²⁺ + MnO₄⁻ → Fe³⁺ + Mn²⁺) .
  • Gravimetric analysis : Determine hydration state by mass loss upon heating .
  • Spectroscopic techniques : UV-Vis for d-d transitions or Mössbauer spectroscopy for oxidation state confirmation.

Q. What role does the (4S)-oxazole ligand play in stabilizing the iron(2+) complex?

The chiral oxazoline ligand acts as a chelating agent , coordinating via nitrogen and oxygen atoms to stabilize the Fe²⁺ center. Its steric bulk (isopropyl group) prevents aggregation, while the dihydro-oxazole ring enhances electron donation, modulating redox properties .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies in predicting the electronic structure of this complex?

  • Functional selection : Use hybrid functionals (e.g., B3LYP) for balanced exchange-correlation energy. Becke’s 1988 gradient-corrected functional improves asymptotic behavior in exchange-energy calculations .
  • Basis sets : Augment with polarization/diffusion functions for accurate metal-ligand bonding analysis .
  • Validation : Compare computed HOMO-LUMO gaps or spin states with experimental UV-Vis or EPR data .

Q. What experimental and computational strategies address contradictions in corrosion inhibition studies involving cyclopenta-1,3-diene derivatives?

  • Electrochemical testing : Compare polarization resistance (Rp) and corrosion current density (icorr) in acidic media (e.g., HCl, H₂SO₄) .
  • Molecular dynamics (MD) simulations : Model adsorption energies on steel surfaces to explain inhibition efficiency variations among derivatives .
  • Contradiction resolution : If experimental inhibition % conflicts with DFT-predicted adsorption energies, check for solvent effects or surface heterogeneity in simulations .

Q. How do pyrolysis-GC/MS and thermal analysis (TGA-DSC) elucidate decomposition pathways of this complex?

  • Pyrolysis-GC/MS : At 550°C, cyclopenta-1,3-diene derivatives release cyclic hydrocarbons (e.g., cyclopentene) and aromatic fragments, identified via m/z 66 (cyclopentadiene) or 68 (cyclopentene) signals .
  • TGA-DSC : Monitor mass loss steps to distinguish ligand decomposition (200–400°C) from Fe oxide formation (>500°C) .

Methodological Considerations

  • Synthesis optimization : Prioritize retro-Diels-Alder for high-purity cyclopenta-1,3-diene, but use Ni-catalyzed dimerization for scalability .
  • Data validation : Cross-reference computational IR spectra with experimental FT-IR to confirm ligand coordination modes .
  • Contradictory inhibition results : Reconcile MD simulations (e.g., adsorption on Fe(110)) with electrochemical impedance spectroscopy (EIS) data by incorporating solvent dynamics in models .

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